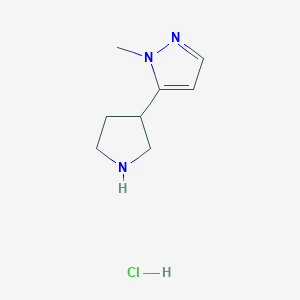

1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride is a chemical compound with the CAS Number: 2445793-65-5 . It has a molecular weight of 187.67 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in this compound can undergo various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity . The influence of steric factors on biological activity is also an important aspect of these chemical reactions .Physical and Chemical Properties Analysis

This compound is an oil at room temperature .科学的研究の応用

Synthesis and Structural Analysis

The synthesis and structural analysis of pyrazole derivatives provide insights into their potential applications in scientific research. For example, the synthesis of novel pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, was achieved and characterized by various spectroscopic methods. These compounds were investigated for their thermodynamic properties and tautomeric forms, providing a foundation for understanding their stability and reactivity in different environments (Shen, Huang, Diao, & Lei, 2012).

Corrosion Inhibition

The application of pyrazole derivatives in corrosion inhibition has been studied, demonstrating their potential in protecting metals from corrosive environments. A specific study on the influence of pyrazole derivatives on the corrosion inhibition of steel in a hydrochloric acid solution showed significant efficiency, particularly with certain pyrazole compounds acting as cathodic inhibitors and displaying high inhibition efficiency (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

Photophysical Properties

The photophysical properties of pyrazole derivatives have been explored, indicating their potential in photoreactive applications. Studies on compounds like 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed their capacity for excited-state intramolecular proton transfer and solvent-assisted double-proton transfer, which are critical in designing materials for optical and electronic applications (Vetokhina, Dobek, Kijak, Kamińska, Muller, Thiel, Waluk, & Herbich, 2012).

Molecular Interaction and Mechanism of Action

The interaction of pyrazole derivatives with receptors and their mechanism of action have been studied, providing insights into their pharmacological potential. For instance, the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was analyzed, offering a deeper understanding of its antagonist properties and potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Luminescence and OLED Applications

Pyrazole derivatives have been investigated for their mechanoluminescence and application in organic light-emitting diodes (OLEDs). Research on Pt(II) complexes with pyrazole chelates revealed their potential in emitting light upon mechanical action and their efficiency as blue dopants in OLEDs, indicating their utility in developing advanced display and lighting technologies (Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng, & Tsai, 2013).

Safety and Hazards

将来の方向性

The pyrrolidine ring, a key feature of 1-Methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of pyrrolidine compounds could involve the design of new pyrrolidine compounds with different biological profiles .

特性

IUPAC Name |

1-methyl-5-pyrrolidin-3-ylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-11-8(3-5-10-11)7-2-4-9-6-7;/h3,5,7,9H,2,4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDNJGQTFOYJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2654548.png)

![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)

![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)

![N-(4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2654552.png)

![1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole](/img/structure/B2654565.png)

![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)

![Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester](/img/structure/B2654567.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)